4-(Tert-butoxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid
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Overview
Description
4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amines due to the presence of the tert-butoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid typically involves the protection of the piperazine ring with a tert-butoxycarbonyl group. This can be achieved by reacting the piperazine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the tert-butoxycarbonyl group, yielding the free amine.
Substitution: The compound can participate in substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Substitution reactions often require nucleophiles and appropriate solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Free amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid primarily involves the protection of amine groups. The tert-butoxycarbonyl group is introduced to the amine, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The protected amine can later be deprotected under acidic conditions to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
4-[(tert-butoxy)carbonyl]-1-piperazinecarboxylic acid: Similar in structure but lacks the isopropyl group.
4-[(tert-butoxy)carbonyl]-1-(methyl)piperazine-2-carboxylic acid: Similar but with a methyl group instead of an isopropyl group.
Uniqueness
4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid is unique due to the presence of both the tert-butoxycarbonyl protecting group and the isopropyl group on the piperazine ring. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic applications.
Properties
Molecular Formula |
C13H24N2O4 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-propan-2-ylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C13H24N2O4/c1-9(2)15-7-6-14(8-10(15)11(16)17)12(18)19-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,16,17) |
InChI Key |
QLXKJWVHNKQSFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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